BenchChemオンラインストアへようこそ!

Naltiazem hydrochloride

Mitochondrial calcium handling Cardiac bioenergetics Calcium channel blocker pharmacology

Naltiazem hydrochloride (Ro 23-6152) is the only benzothiazepine-class calcium antagonist that combines L-type VDCC blockade with mitochondrial Ca²⁺ uptake inhibition—a dual mechanism absent in diltiazem. Its naphthalene-fused core (LogP ~4.86) enables this unique pharmacology. Validated in canine coronary thrombosis models with published protocols. For researchers studying platelet biology, ischemia-reperfusion, or mitochondrial bioenergetics, this compound offers endpoints unattainable with standard benzothiazepines. Supplied as research-grade material with peer-reviewed bioanalytical methods available.

Molecular Formula C26H29ClN2O4S
Molecular Weight 501.0 g/mol
CAS No. 108383-96-6
Cat. No. B1679468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltiazem hydrochloride
CAS108383-96-6
Synonyms(+)-cis-3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(dimethylamino)ethyl)naptho-(1,2-b)-1,4-thiazepin-4(5H)one hydrochloride
R023-6152
R0236152
RO 23-6152
RO-23-6152
RO236152
Molecular FormulaC26H29ClN2O4S
Molecular Weight501.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl
InChIInChI=1S/C26H28N2O4S.ClH/c1-17(29)32-23-24(19-9-12-20(31-4)13-10-19)33-25-21-8-6-5-7-18(21)11-14-22(25)28(26(23)30)16-15-27(2)3;/h5-14,23-24H,15-16H2,1-4H3;1H/t23-,24+;/m1./s1
InChIKeySFTBZKFGODNAKF-ITNPDYSASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naltiazem Hydrochloride (CAS 108383-96-6): A Diltiazem-Analog Calcium Antagonist for Cardiovascular Research and Thrombosis Modeling


Naltiazem hydrochloride (Ro 23-6152, formerly RO 236152) is a thiazepinone-type calcium channel antagonist belonging to the benzothiazepine class, originally developed by F. Hoffmann-La Roche Ltd. as a structural analog of diltiazem [1]. The compound bears a (+)-cis (2S,3S) absolute configuration and possesses a tetrahydronaphtho[1,2-b][1,4]thiazepin-4-one core—a naphthalene-fused ring system that distinguishes it from the benzene-fused benzothiazepine scaffold of diltiazem [2]. Its pharmacological profile combines L-type voltage-gated calcium channel (VDCC) blockade with in vitro and in vivo inhibition of platelet aggregation, a dual activity that drove its investigation for arrhythmias, hypertension, myocardial infarction, and occlusive coronary thrombus formation [3][4]. Development was discontinued after Phase 1 clinical trials, and naltiazem hydrochloride is now supplied exclusively as a research-grade tool compound for preclinical cardiovascular and platelet biology investigations [5].

Why Naltiazem Hydrochloride Cannot Be Replaced by Diltiazem, Clentiazem, or Verapamil in Preclinical Research


Although naltiazem, diltiazem, and clentiazem share a thiazepinone calcium antagonist pharmacophore, their substitution is unsupported by direct comparative data due to fundamental differences in molecular structure, subcellular target engagement, and pharmacological scope. Naltiazem's naphthalene-fused core imparts greater lipophilicity (calculated LogP ~4.86) than diltiazem (LogP ~2.8–3.4) [1][2], a property mechanistically linked to its additional ability to inhibit mitochondrial Ca²⁺ uptake and state 3 respiration at concentrations (25–100 µM) where diltiazem is completely inactive [3]. Furthermore, naltiazem was evaluated preclinically for occlusive coronary thrombus prevention—an indication for which standard benzothiazepines lack equivalent in vivo validation—and its clinical development was discontinued at Phase 1, meaning no therapeutic equivalence has ever been established [4][5]. Researchers requiring a diltiazem-class compound with documented antiplatelet efficacy in large-animal thrombosis models or with measurable mitochondrial calcium-handling effects cannot substitute generic diltiazem, clentiazem, or verapamil without altering their experimental endpoints.

Naltiazem Hydrochloride: Quantified Differentiation Evidence Against Closest Analogs


Mitochondrial Ca²⁺ Uptake and State 3 Respiration: Direct Head-to-Head Comparison with Diltiazem in Isolated Rabbit Heart Mitochondria

In a direct comparative study using isolated rabbit heart mitochondria, R023-6152 (naltiazem) and diltiazem were assessed for effects on Na⁺-induced Ca²⁺ release, mitochondrial Ca²⁺ uptake, and state 3 respiratory activity. Both compounds produced half-maximal inhibition of Na⁺-induced Ca²⁺ release at comparable concentrations (10–30 µM). However, R023-6152 additionally inhibited mitochondrial Ca²⁺ uptake and state 3 respiration at concentrations of 25–100 µM—a concentration range at which diltiazem had no measurable effect [1]. The authors attributed this differential mitochondrial activity to the greater lipophilicity of R023-6152, which facilitates access to and inhibition of the phosphate transporter in the inner mitochondrial membrane [1].

Mitochondrial calcium handling Cardiac bioenergetics Calcium channel blocker pharmacology

In Vivo Canine Coronary Thrombosis Model: Direct Head-to-Head Comparison of Naltiazem and Diltiazem on Platelet Aggregation and Occlusive Thrombus Formation

Sordahl et al. (1991) directly compared R023-6152 with diltiazem in an in vivo canine model of electrically induced spontaneous coronary thrombosis. Plasma serotonin (5-HT) measured in the coronary sinus served as a quantitative index of in vivo platelet aggregation. Untreated controls developed total coronary occlusion at 62 ± 18 min post-stimulus, with 5-HT levels peaking at 213 ± 63 ng/mL [1]. Dogs receiving intravenous R023-6152 (200 µg/kg) or diltiazem (50 µg/kg) immediately after current discontinuation exhibited no significant 5-HT elevations (12.3 ± 1.4 ng/mL and 1.84 ± 0.42 ng/mL, respectively) and no coronary occlusions over the subsequent 3-hour observation period [1]. Gravimetric thrombus weights were significantly smaller in both drug-treated groups versus controls, and both drugs produced small, transient decreases in arterial pressure of 8–10 mmHg [1].

Platelet aggregation Coronary thrombosis In vivo canine model Serotonin (5-HT)

Structural Differentiation: Naphthalene-Fused Core Imparts Greater Lipophilicity Than the Benzene-Fused Core of Diltiazem

Naltiazem (free base: C₂₆H₂₈N₂O₄S, MW 464.58; hydrochloride: C₂₆H₂₉ClN₂O₄S, MW 501.04) differs from diltiazem (C₂₂H₂₆N₂O₄S, MW 414.52) by the replacement of the benzene ring in the benzothiazepine scaffold with a naphthalene ring system, yielding a tetrahydronaphtho[1,2-b][1,4]thiazepin-4-one core [1][2]. This structural modification increases the calculated partition coefficient: naltiazem LogP = 4.86 versus diltiazem LogP = 2.8–3.4 [3][4]. The greater lipophilicity of naltiazem has been mechanistically linked by Medh et al. to its unique ability to access and inhibit the mitochondrial phosphate transporter, an activity absent in diltiazem [5]. Both compounds share the (+)-cis (2S,3S) stereochemistry and can be synthesized via a common enantioselective glycidic ester route [6].

Medicinal chemistry Lipophilicity Structure-activity relationship Benzothiazepine

Clinical Hemodynamic Profile: Modest Antihypertensive Effect with Reflex Cardiac Output Compensation—A Differentiating Characteristic for Research Tool Selection

In a double-blind, placebo-controlled crossover study in 8 patients with uncomplicated essential hypertension, single oral doses of Ro 23-6152 (10, 30, and 80 mg) were administered on separate days with hemodynamic monitoring over 6 hours [1]. At 30 and 80 mg doses, total peripheral resistance decreased significantly (mean maximum decrease: 7 mmHg·L⁻¹·min⁻¹), while cardiac output, stroke volume, and heart rate increased slightly (mean maximum: +0.5 L/min, +10 mL, +5 beats/min, respectively, not statistically significant) [1]. Systolic blood pressure fell significantly by 5–10 mmHg only at the 80 mg dose (from 0.5 to 6 h post-dose); diastolic and mean arterial pressure decreases (mean maximum 7 mmHg) were non-significant across all doses [1]. The PQ interval was non-significantly prolonged by no more than 20 ms [1]. The authors concluded that the antihypertensive effect was only modest due to partial compensation of the fall in peripheral resistance by increased cardiac output [1]. By comparison, diltiazem at clinically used doses (e.g., 90 mg oral) has been reported to reduce blood pressure from 157/102 to 129/83 mmHg in hypertensive patients [2].

Hemodynamics Essential hypertension Peripheral resistance Clinical pharmacology

Validated Bioanalytical Method for Naltiazem in Human Plasma: Enabling Pharmacokinetic Studies Not Possible with Generic Diltiazem Assays

Davis et al. (1989) developed and validated a gas chromatography/mass spectrometry (GC/MS) method specifically for the quantification of naltiazem in human plasma, using stable isotope dilution with methane or ammonia positive chemical ionization [1]. The assay employs a neutral-pH extraction with hexane:ethylene dichloride:methyl-t-butyl ether (70:20:10) and achieves a validated quantitative range of 2–200 ng/mL using 1 mL of plasma [1]. This method was subsequently used to analyze clinical pharmacokinetic samples [1]. The method is explicitly optimized for naltiazem as a distinct diltiazem analog and cannot be directly applied to diltiazem without revalidation due to differences in extraction efficiency, chromatographic retention, and mass spectrometric fragmentation [1].

Bioanalysis GC-MS Pharmacokinetics Method validation

Naltiazem Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Preclinical Canine or Large-Animal Coronary Thrombosis Models Requiring a Benzothiazepine-Class Calcium Antagonist with Validated In Vivo Antiplatelet Efficacy

Sordahl et al. (1991) demonstrated that intravenous naltiazem (200 µg/kg) suppresses in vivo platelet aggregation (5-HT elevation) and prevents occlusive coronary thrombus formation over a 3-hour period in an electrically induced canine coronary thrombosis model—a finding directly compared against diltiazem in the same study [1]. Investigators designing large-animal thrombosis studies that require a benzothiazepine-class agent with peer-reviewed evidence of in vivo antithrombotic efficacy should select naltiazem hydrochloride over untested analogs. The published model parameters (dosing, 5-HT sampling, Doppler flow measurement, gravimetric thrombus quantification) provide a directly replicable experimental framework [1].

Mitochondrial Calcium Handling and Cardiac Bioenergetics Research Requiring a Calcium Antagonist with Dual Sarcolemmal and Mitochondrial Activity

Medh et al. (1991) established that naltiazem uniquely inhibits both sarcolemmal L-type calcium channels and mitochondrial Ca²⁺ uptake/state 3 respiration at 25–100 µM, whereas diltiazem is devoid of mitochondrial effects at identical concentrations [1]. This dual-target profile makes naltiazem hydrochloride the compound of choice for studies investigating the intersection of calcium channel blockade and mitochondrial bioenergetics in cardiac tissue, including ischemia-reperfusion injury models where mitochondrial calcium overload is a pathogenic mechanism [1]. The mechanistic link to greater lipophilicity provides a rational basis for structure-activity studies comparing naphthalene-fused vs. benzene-fused benzothiazepine cores [1].

Hemodynamic Research Investigating Vascular Selectivity and Reflex Cardiac Compensation in Calcium Antagonist Pharmacology

The clinical hemodynamic study by Folkers et al. (1991) provides quantitative evidence that naltiazem produces a fall in total peripheral resistance (mean max 7 mmHg·L⁻¹·min⁻¹) that is partially offset by reflex increases in cardiac output (~0.5 L/min), resulting in only modest blood pressure reduction (SBP −5 to −10 mmHg at 80 mg oral) [1]. This hemodynamic signature—vasodilation with incomplete pressure response due to cardiac compensation—differs from the profile of diltiazem, which produces more substantial blood pressure lowering [1]. Researchers studying the determinants of antihypertensive efficacy among calcium antagonists or investigating the baroreflex modulation of vasodilator responses can employ naltiazem hydrochloride as a distinct experimental comparator within the benzothiazepine class [1].

Pharmacokinetic and Bioanalytical Method Development Leveraging a Published, Compound-Specific GC/MS Assay for Human Plasma

The validated GC/MS method of Davis et al. (1989) for naltiazem quantification in human plasma (range 2–200 ng/mL, 1 mL sample volume, stable isotope dilution) provides a directly implementable bioanalytical protocol for laboratories conducting preclinical ADME or clinical pharmacokinetic studies [1]. The method's specificity for naltiazem over diltiazem—achieved through selective ion monitoring and distinct chromatographic retention—eliminates cross-interference concerns when studying naltiazem in biological matrices that may contain other benzothiazepines [1]. This published method reduces analytical method development costs and timelines for contract research organizations and academic core facilities supporting naltiazem-based research programs [1].

Quote Request

Request a Quote for Naltiazem hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.